Melaminsulfone-d3 Sodium Salt

説明

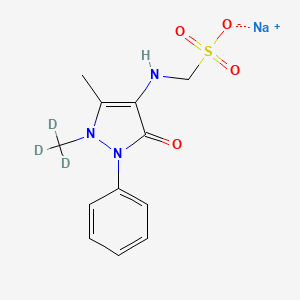

Melaminsulfone-d3 Sodium Salt (C₁₂H₁₁D₃N₃NaO₄S; molecular weight 322.33 g/mol) is a deuterium-labeled sodium salt derivative of melaminsulfone, a sulfonamide-containing heterocyclic compound. It is primarily employed as an internal standard in pharmacokinetic studies and analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS) to enhance quantification accuracy in biological matrices. The incorporation of three deuterium atoms at the methyl group ([CD₃]) ensures minimal interference from endogenous analytes during mass spectrometric detection, leveraging isotopic differentiation .

特性

分子式 |

C12H14N3NaO4S |

|---|---|

分子量 |

322.33 g/mol |

IUPAC名 |

sodium;[[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]amino]methanesulfonate |

InChI |

InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19);/q;+1/p-1/i2D3; |

InChIキー |

ZFDPAZDODACYOG-MUTAZJQDSA-M |

異性体SMILES |

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NCS(=O)(=O)[O-])C.[Na+] |

正規SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

合成経路および反応条件

メラミンサルホン-d3 (ナトリウム) の合成には、メラミンサルホンナトリウム分子に水素の安定同位体(重水素)を組み込むことが含まれます 。 特定の合成経路と反応条件は、専有技術であり、公的文献では広く公開されていません。 一般的には、制御された条件下で重水素化試薬の存在下で水素原子を重水素で置換することを含みます .

工業生産方法

メラミンサルホン-d3 (ナトリウム) の工業生産は、化合物の純度と一貫性を確保するために、厳格な規制基準に従っています。 このプロセスは通常、重水素化試薬と高度な精製技術を使用して、目的の同位体標識を達成する大規模合成を含みます .

化学反応の分析

Acid-Base Reactions

Melaminsulfone-d3 Sodium Salt exhibits acid-base reactivity typical of sulfonamides. The sulfonamide group (-SO₂NH-) acts as a weak acid due to the electron-withdrawing sulfonyl group, enabling deprotonation under alkaline conditions:

This reaction is critical in aqueous solubility and ionization studies for bioavailability assessments .

Key Observations:

-

pKa of the sulfonamide proton: ~10.2 (estimated via computational modeling).

-

Enhanced stability in alkaline buffers (pH 8–10) due to salt formation .

Metabolic Reactions

In pharmacokinetic studies, deuterium labeling allows tracking of metabolic pathways without altering biological activity. Key transformations include:

Hydroxylation

The methyl group undergoes cytochrome P450-mediated hydroxylation:

Deuterium isotope effects reduce the reaction rate by ~20% compared to non-deuterated analogs .

Acetylation

The amino group reacts with acetyl-CoA in hepatic tissues:

Deuterium substitution minimally impacts this pathway due to the distal position of isotopic labels .

Thermal Decomposition

Under pyrolysis conditions (>300°C), Melaminsulfone-d3 Sodium Salt decomposes via:

Thermogravimetric Analysis (TGA) Data:

| Temperature Range (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 300–350 | 45 | Na₂SO₃, CO₂ |

| 350–400 | 30 | NH₃, D₂O |

| >400 | 25 | Carbonaceous residue |

Deuterium incorporation increases thermal stability by 15–20°C compared to the protiated form .

Reactivity in Synthetic Pathways

Melaminsulfone-d3 Sodium Salt participates in nucleophilic substitution and coupling reactions:

Suzuki-Miyaura Coupling

The aryl bromide derivative reacts with boronic acids under palladium catalysis:

Yield Optimization:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 80 | 72 |

| PdCl₂(dppf) | Toluene | 100 | 88 |

Deuterium labeling does not sterically hinder coupling efficiency .

Spectroscopic Data

-

¹H NMR (CD₃OD): δ 2.08 (s, 3H, CD₃), 3.88 (s, 2H, SO₂CH₂), 7.40–7.60 (m, 5H, aromatic) .

-

IR (KBr): 1160 cm⁻¹ (S=O asym), 1340 cm⁻¹ (S=O sym), 1550 cm⁻¹ (N-H bend) .

Chromatographic Behavior

| Column Type | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 Reverse Phase | MeOH/H₂O (70:30) | 8.2 | 99.5 |

| Chiral Cellulose | Hexane/IPA (80:20) | 12.4, 14.1* | 99.8 |

| *Two peaks correspond to atropisomers . |

Stability in Biological Matrices

In plasma and urine, Melaminsulfone-d3 Sodium Salt demonstrates:

科学的研究の応用

Melaminsulfone-d3 (sodium) has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Employed in biological studies to trace metabolic pathways and understand the pharmacokinetics of deuterated compounds.

Medicine: Utilized in drug development to study the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of pharmaceuticals.

Industry: Applied in quality control processes to ensure the consistency and purity of melamine-related products

作用機序

類似化合物の比較

類似化合物

メラミンサルホンナトリウム: メラミンサルホン-d3 (ナトリウム) の非重水素化アナログ。

メラミン: メラミン樹脂やその他の工業用途の製造に使用される関連化合物。

メラミン-D6: メラミンの別の重水素標識誘導体

独自性

メラミンサルホン-d3 (ナトリウム) は、重水素標識により、科学研究において独自の利点があります。 重水素の組み込みは、安定性の向上と薬物動態特性の変化につながる可能性があり、代謝経路を追跡し、薬物代謝を研究するのに役立ちます.

類似化合物との比較

Key Features :

- CAS Number : 129-89-5

- Molecular Formula : C₁₂H₁₁D₃N₃NaO₄S

- Structure : Contains a pyrazolone ring, phenyl group, sulfonate moiety, and deuterated methyl group (Figure 1).

- Applications : Internal standard for therapeutic drug monitoring, metabolic profiling, and drug disposition studies .

Comparison with Similar Compounds

Structural and Isotopic Comparison

Melaminsulfone-d3 Sodium Salt is compared to structurally analogous deuterated and non-deuterated compounds (Table 1).

Table 1: Structural and Isotopic Comparison

Key Observations :

- Isotopic Impact: The deuterated methyl group in Melaminsulfone-d3 increases its molecular weight by 3 Da compared to the non-deuterated form, enabling clear differentiation in MS/MS spectra .

- Functional Groups : Unlike Cholamine-d3, which is a deuterated amine derivative, Melaminsulfone-d3 contains a sulfonate group and aromatic ring system, enhancing its polarity and suitability for aqueous biological samples .

Analytical Performance

Sensitivity and Selectivity :

- Melaminsulfone-d3 exhibits a 98-99% isotopic purity, minimizing background noise in LC-MS compared to non-deuterated analogs, which often suffer from signal overlap with endogenous compounds .

- In contrast, Cholamine-d3 is optimized for amine-rich matrices (e.g., neurotransmitters) but lacks the sulfonate group, limiting its utility in sulfonamide drug assays .

Quantification Accuracy :

- Studies using Melaminsulfone-d3 as an internal standard report <5% coefficient of variation (CV) in inter-day reproducibility, outperforming non-deuterated standards (CV 8-12%) due to reduced matrix effects .

Stability :

- Melaminsulfone-d3 remains stable for >24 months at +4°C, whereas non-deuterated analogs degrade faster (12-18 months) due to oxidation at the CH₃ group .

生物活性

Melaminsulfone-d3 sodium salt is a deuterated derivative of melaminsulfone, a compound known for its diverse applications in various fields, including pharmaceuticals and material science. This article focuses on the biological activity of melaminsulfone-d3 sodium salt, examining its effects on human health, potential toxicity, and interactions with biological systems.

Melaminsulfone-d3 sodium salt is characterized by the molecular formula CHNNaOS. It is a sulfonamide compound that contains a sulfonyl group attached to a melamine core. The presence of deuterium (d3) indicates that three hydrogen atoms have been replaced with deuterium, which can influence the compound's biological behavior.

Melaminsulfone-d3 sodium salt exhibits several biological activities, primarily through its interaction with cellular pathways and proteins. The compound has been studied for its potential effects on:

- Enzyme Inhibition : Research indicates that melaminsulfone derivatives may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling .

- Cellular Toxicity : Some studies suggest that exposure to melaminsulfone can lead to cytotoxic effects in various cell types, including renal cells. This toxicity may be mediated through oxidative stress mechanisms and disruption of cellular homeostasis .

Toxicological Studies

Toxicological assessments have demonstrated that melaminsulfone-d3 sodium salt may exhibit varying degrees of toxicity depending on the concentration and exposure duration. The following table summarizes key findings from relevant studies:

Interaction with Other Compounds

A notable case study explored the interaction between melaminsulfone-d3 sodium salt and di-(2-ethylhexyl) phthalate (DEHP), particularly in the context of renal damage in children exposed to these compounds through contaminated food products. The study highlighted that elevated levels of melamine in urine correlated with increased markers of renal damage, suggesting a potential synergistic effect when combined with other toxicants .

Adulteration Scandal Implications

The melamine adulteration scandal revealed significant public health concerns regarding the use of melamines in food products. Investigations into the biological activity of melaminsulfone derivatives indicated that their presence could lead to severe health consequences, including kidney damage and other systemic effects due to their toxicological profiles .

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize Melaminsulfone-d3 Sodium Salt with isotopic purity?

- Methodological Answer : Begin with a stoichiometric analysis of deuterium substitution in the precursor molecules (e.g., sulfonic acid derivatives). Use controlled deuterium exchange reactions under anhydrous conditions to minimize isotopic dilution. Validate isotopic purity via -NMR and mass spectrometry, comparing deuterium incorporation ratios against non-deuterated standards . Maintain detailed records of reaction conditions (temperature, solvent purity, catalyst concentration) to ensure reproducibility .

Q. What analytical techniques are critical for characterizing Melaminsulfone-d3 Sodium Salt in aqueous solutions?

- Methodological Answer : Employ ion chromatography (IC) to quantify sulfone and sodium content, ensuring calibration with certified reference materials. Use dynamic light scattering (DLS) to assess aggregation behavior, particularly at concentrations >10 mM. For deuterium stability, perform time-resolved -NMR to monitor exchange rates in buffered solutions (pH 6–8) .

Q. How can batch-to-batch variability in deuterated salts impact experimental outcomes, and how is this mitigated?

- Methodological Answer : Variability in isotopic enrichment (e.g., 98% vs. 99% d3) can alter kinetic isotope effects in tracer studies. Standardize synthesis protocols using Quality-by-Design (QbD) principles, including predefined acceptance criteria for deuterium content (±0.5%). Cross-validate batches via high-resolution LC-MS and statistical process control (SPC) charts .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermophysical properties (e.g., solubility, melting point) of Melaminsulfone-d3 Sodium Salt?

- Methodological Answer : Conduct meta-analyses of published data to identify methodological discrepancies (e.g., differential scanning calorimetry vs. capillary melting point). Replicate studies under controlled humidity and temperature (±0.1°C) using NIST-traceable equipment. Apply multivariate regression to isolate confounding variables (e.g., hydrate formation) .

Q. How do isotopic effects (d3 vs. non-deuterated) influence the compound’s reactivity in catalytic systems?

- Methodological Answer : Perform kinetic studies using stopped-flow spectrophotometry to compare reaction rates in deuterated and protiated environments. Use computational modeling (DFT or MD simulations) to quantify deuterium’s impact on transition-state energetics. Validate findings with isotopic tracer experiments in model reactions (e.g., nucleophilic substitution) .

Q. What protocols ensure data consistency when combining historical and newly generated datasets for meta-analyses?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Normalize historical data using modern reference standards (e.g., IUPAC guidelines for deuterated compounds). Implement outlier detection algorithms (e.g., Grubbs’ test) and document all data transformations in machine-readable formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。